molecular formula C12H7F4N B596659 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine CAS No. 180606-19-3

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B596659
CAS No.: 180606-19-3
M. Wt: 241.189
InChI Key: YMZGTITUODKSSO-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a trifluoromethyl-substituted phenyl group at the 6-position. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors by forming strong hydrogen bonds and dipole interactions . This can lead to inhibition or activation of target proteins, resulting in various biological effects.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is unique due to the combination of both fluorine and trifluoromethyl groups, which impart distinct physical and chemical properties. This dual substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-fluoro-6-[3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGTITUODKSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744678
Record name 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-19-3
Record name 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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